2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
CAS No.: 899906-34-4
Cat. No.: VC11904597
Molecular Formula: C23H24ClN3OS
Molecular Weight: 426.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899906-34-4 |
|---|---|
| Molecular Formula | C23H24ClN3OS |
| Molecular Weight | 426.0 g/mol |
| IUPAC Name | 2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H24ClN3OS/c1-15-5-10-19(13-16(15)2)25-20(28)14-29-22-21(17-6-8-18(24)9-7-17)26-23(27-22)11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,25,28) |
| Standard InChI Key | PIQXQXYTCYUIKB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=C(C=C4)Cl)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=C(C=C4)Cl)C |
Introduction
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, requiring precise control over reaction conditions to ensure high yields and minimize by-products. Common analytical techniques for characterizing these compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).
Potential Applications
Compounds with similar structures are often explored for their potential in medicinal chemistry, particularly as therapeutic agents. Their unique structural features suggest they could exhibit significant biological activity, making them candidates for further research in drug development.
Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide | Not specified | Approximately 397.31 g/mol | Not specified |
| N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide | C19H18ClF2N4O2S | Not specified | Not specified |
| 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide | C21H20ClN3OS | 397.9 g/mol | 899905-48-7 |
Notes:
-
The exact molecular formula and weight for 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide are not available in the provided sources.
-
Related compounds show potential in medicinal chemistry due to their complex structures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume